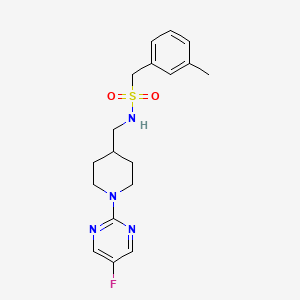
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many pharmaceutical drugs due to its ability to enhance the bioavailability and metabolic stability of the compounds . The presence of this group in 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one could potentially be exploited in the design of new drugs, particularly those targeting the central nervous system where fluorinated compounds often play a significant role.
Agrochemical Research
Compounds with a trifluoromethyl group, such as the one , have been used in the development of agrochemicals . They can serve as intermediates in the synthesis of pesticides or herbicides, providing protection for crops against various pests and diseases.
Catalysis
Fluorinated compounds are known to act as catalysts in various chemical reactions . The subject compound could be investigated for its potential catalytic activities, possibly in reactions involving the formation or breaking of C-F bonds, which are prevalent in organofluorine chemistry.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the properties of the compound and its interactions with its targets.
Biochemical Pathways
Compounds with a trifluoromethyl group are known to be involved in various biochemical processes due to their unique chemical properties .
Result of Action
The introduction of a trifluoromethyl group into a compound can significantly alter its reactivity and biological activity .
properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUHQNOKVPVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

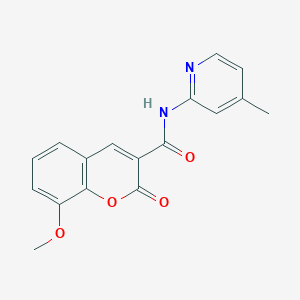
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
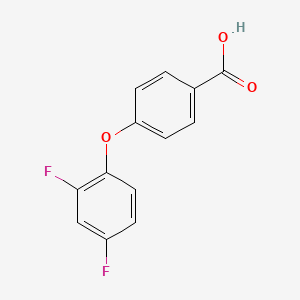
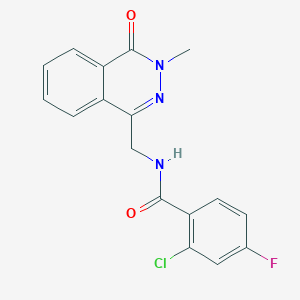

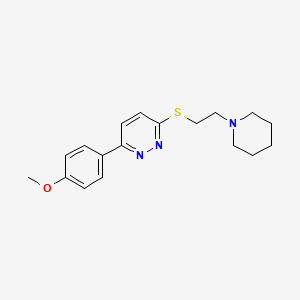

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
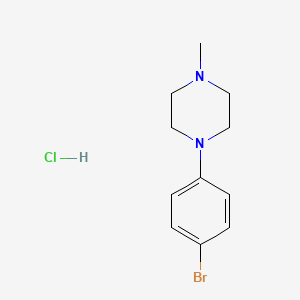
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
